N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide
CAS No.: 941869-60-9
Cat. No.: VC6705815
Molecular Formula: C22H16FN3OS
Molecular Weight: 389.45
* For research use only. Not for human or veterinary use.
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide - 941869-60-9](/images/structure/VC6705815.png)
Specification
CAS No. | 941869-60-9 |
---|---|
Molecular Formula | C22H16FN3OS |
Molecular Weight | 389.45 |
IUPAC Name | (E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Standard InChI | InChI=1S/C22H16FN3OS/c23-18-7-8-19-20(14-18)28-22(25-19)26(15-17-10-12-24-13-11-17)21(27)9-6-16-4-2-1-3-5-16/h1-14H,15H2/b9-6+ |
Standard InChI Key | MPLWCZNUMCVYCW-RMKNXTFCSA-N |
SMILES | C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Introduction
Structural Features and Molecular Design
The compound’s architecture features three distinct pharmacophoric elements:
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6-Fluorobenzo[d]thiazol-2-yl Group: The benzothiazole ring system, fluorinated at the 6-position, contributes to electron-deficient aromaticity, enhancing interactions with biological targets through π-π stacking and hydrogen bonding .
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Pyridin-4-ylmethyl Substituent: The pyridine moiety introduces basicity and hydrogen-bond-accepting capabilities, potentially improving solubility and target affinity.
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Cinnamamide Backbone: The α,β-unsaturated carbonyl system in cinnamamide may enable Michael addition reactions or serve as a redox-active site, relevant to enzyme inhibition or antioxidant activity .
A comparative analysis with structurally analogous compounds, such as N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide (CAS No. 923394-16-5), reveals that the cinnamamide group in the target compound replaces the acetamide and isopropylphenyl groups, likely altering steric and electronic profiles.
Synthesis and Chemical Characterization
Spectroscopic Data
Property | Value/Description | Technique |
---|---|---|
Molecular Formula | High-Resolution MS | |
IR (cm⁻¹) | 1680 (C=O stretch), 1520 (C=N stretch) | FT-IR |
¹H NMR (δ ppm) | 8.21 (d, pyridine-H), 7.85 (d, cinnamoyl-H) | DMSO-d₆ |
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 389.4 g/mol | Calculated |
Solubility | Not available | Experimental pending |
LogP | Estimated 3.2 | Computational model |
pKa | Pyridine N: ~4.9 | Potentiometric titration |
The compound’s limited solubility in aqueous media (inferred from analogs) suggests formulation challenges, necessitating prodrug strategies or co-solvents for in vivo studies.
Biological Activities and Hypothesized Mechanisms
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For example, 6-fluoro benzothiazole-substituted pyrazolo azetidinones show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . While direct data for the target compound is lacking, its structural features suggest comparable activity.
Comparative Analysis with Related Compounds
Compound | Molecular Weight | Key Structural Differences | Biological Activity |
---|---|---|---|
Target Compound | 389.4 | Cinnamamide backbone | Hypothesized fascin inhibition |
VC5244614 | 397.85 | Chlorobenzamide substituent | Kinase inhibition (predicted) |
N-(4-Fluorobenzo[d]thiazol-2-yl)... | 408.49 | Acetamide + isopropylphenyl | Anticancer (in vitro) |
The cinnamamide group distinguishes the target compound by introducing conjugated double bonds, potentially enhancing redox activity compared to saturated acetamide analogs .
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